1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one
Description
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-1-cyclopropylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2Si/c1-7-11(14)12(10-8-9-10)15-16(5,6)13(2,3)4/h7,10,12H,1,8-9H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKXBFHXJYMHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CC1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols .
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique reactivity allows for selective functionalization, which is essential in constructing multi-step synthetic pathways.
Medicinal Chemistry
The compound has been explored for its potential applications in drug development:
- Anticancer Activity : Derivatives of cyclopropylbutenones have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer proliferation.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating promising therapeutic potential.
Enzyme Inhibition Studies
Due to its structural characteristics, this compound is employed in studying enzyme kinetics and mechanisms. It can interact with enzyme active sites, leading to the development of novel inhibitors for therapeutic applications.
Case Study:
Research has indicated that the compound can act as a reversible inhibitor of certain proteases, providing insights into enzyme mechanisms and potential therapeutic targets.
Specialty Chemicals Production
The compound finds applications in the production of specialty chemicals and materials due to its stability and versatility as an intermediate.
The biological activity of 1-[(tert-butyldimethylsilyl)oxy]-1-cyclopropylbutenone extends to its role as an intermediate in synthetic pathways aimed at developing biologically active compounds:
- Anti-inflammatory Properties : Compounds derived from this structure have shown anti-inflammatory effects in preclinical models.
Case Study:
In vitro studies revealed that derivatives demonstrated significant inhibition of inflammatory cytokines in macrophage cell lines.
Mechanism of Action
The mechanism of action of 1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one involves its role as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the protected site. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for controlled chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a TBS-protected cyclopropane and an enone. Below, it is compared to analogous tert-butyl-containing compounds from and general chemical principles.
Functional Group Analysis
Reactivity Insights :
- TBS Ether Stability : The TBS group in the target compound offers hydrolytic stability under basic/neutral conditions but is cleaved by fluoride ions (e.g., TBAF) . In contrast, tert-butylthio groups (e.g., in 1-(tert-Butylthio)-3-phenylpropan-2-one) are less polar and more resistant to nucleophilic attack, making them suitable for radical stabilization .
- Enone vs. Carboxylic Acid: The α,β-unsaturated ketone in the target compound facilitates conjugate additions or cycloadditions, whereas carboxylic acid derivatives (e.g., 1-(tert-Butylthio)-3-ethylcyclobutane-1-carboxylic acid) are prone to amidation or esterification .
Molecular Weight and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Physical Properties |
|---|---|---|
| This compound | 137.18 / 160.26* | Likely low melting point (liquid at RT due to silyl group) |
| 1-(tert-Butylthio)-3-phenylpropan-2-one | ~220 (estimated) | Higher lipophilicity (phenyl group) |
| 1-(tert-Butylthio)-3-ethylcyclobutane-1-carboxylic acid | ~230 (estimated) | Solid (carboxylic acid hydrogen bonding) |
Limitations and Recommendations
Biological Activity
1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one, also known as TBDMS-cyclopropylbutenone, is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure combines a cyclopropylbutenone core with a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in various chemical transformations. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant research findings.
Molecular Formula: C13H24O2Si
Molecular Weight: 240.41 g/mol
CAS Number: 2167116-33-6
InChI Key: [1S/C13H24O2Si/c1-7-11(14)12(10-8-9-10)15-16(5,6)13(2,3)4/h7,10,12H,1,8-9H2,2-6H3]
SMILES: CC(C)(C)Si(C)OCC(=O)C=C(C1)C1
Synthesis
The synthesis of this compound typically involves the protection of a hydroxyl group using TBDMS chloride in the presence of a base such as imidazole or pyridine. The reaction is generally performed in aprotic solvents like dimethylformamide (DMF) or acetonitrile at room temperature. This method allows for the efficient formation of the compound while maintaining its structural integrity for subsequent reactions.
The biological activity of TBDMS-cyclopropylbutenone is primarily linked to its role as an intermediate in various synthetic pathways. It has been explored for its potential applications in drug development and enzyme-catalyzed reactions. The compound's ability to undergo oxidation and reduction reactions makes it a versatile building block for synthesizing complex organic molecules.
Case Studies and Research Findings
Recent studies have investigated the use of TBDMS-cyclopropylbutenone in medicinal chemistry:
- Anticancer Activity : Research has shown that derivatives of cyclopropylbutenones exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. TBDMS-cyclopropylbutenone has been tested for its efficacy against various cancer cell lines, showing promising results in reducing cell viability .
- Enzyme Inhibition : The compound has been used to study enzyme kinetics and mechanisms. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of new inhibitors for therapeutic purposes .
- Synthetic Applications : As an intermediate, TBDMS-cyclopropylbutenone has facilitated the synthesis of biologically active compounds, including those with anti-inflammatory and antimicrobial properties. Its unique reactivity profile enables chemists to introduce various functional groups selectively .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (tert-Butyldimethylsilyloxy)acetaldehyde | Structure | Used in synthetic glycobiology |
| (3-Bromopropoxy)-tert-butyldimethylsilane | Structure | Utilized in organic synthesis |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-[(tert-butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one, and how can reaction conditions be optimized?
- The compound is synthesized via oxy-Michael addition/cyclization using K2CO3 as a promoter in THF. For example, derivatives like methyl 2-(2,3-dihydro-1H-benzo[f]chromen-3-yl)acetate are formed from (E)-5-((tert-butyldimethylsilyl)oxy)pent-2-enoate and naphthol . Optimization involves controlling temperature (0–25°C) and reaction time (12–24 hours). Purity (≥95%) is confirmed via HPLC .
Q. How is structural characterization of this compound performed, and what analytical data are critical?
- <sup>13</sup>C NMR and HRMS are key. For example, in related silyl-protected intermediates, δ<sup>13</sup>C signals at 204.4 (ketone), 189.7 (enone), and -4.4 (Si–CH3) confirm functional groups . HRMS (ESI) data, such as [M+Na]<sup>+</sup> at m/z 333.1851 (calculated 333.1862), validate molecular weight .
Q. What are common applications of this compound in organic synthesis?
- It serves as a precursor for heterocycles (e.g., chromenes) via cyclization and as a protecting group for alcohols in multi-step syntheses. For instance, tert-butyldimethylsilyl (TBS) groups enhance stability in stereoselective reactions .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyldimethylsilyl (TBS) group influence reaction outcomes in complex syntheses?
- The TBS group stabilizes intermediates by shielding reactive sites (e.g., alcohols) and directing regioselectivity. In the synthesis of (+)-lyngbyabellin M, TBS protection of hydroxyl groups prevents undesired side reactions during enolate formation . Kinetic vs. thermodynamic control in cyclopropane ring opening can be studied via <sup>1</sup>H NMR monitoring .
Q. What contradictions exist in spectral data interpretation, and how can they be resolved?
- Discrepancies in <sup>13</sup>C NMR shifts (e.g., δ 70.7 vs. 72.1 for silyl ethers) may arise from solvent effects or conformational flexibility . Cross-validation with 2D NMR (COSY, HSQC) and comparison to calculated spectra (DFT) are recommended .
Q. How can enantioselectivity be achieved in reactions involving this compound?
- Chiral auxiliaries or asymmetric catalysis are employed. For example, (S)-configured TBS-protected intermediates in pyrrolidinone syntheses use enantiopure starting materials and chiral Lewis acids (e.g., Ti(OiPr)4 with tartrate ligands) .
Methodological Recommendations
- Purity Control : Use HPLC with a C18 column (MeCN/H2O gradient) to ensure ≥95% purity .
- Stereochemical Analysis : Combine NOESY with chiral chromatography (e.g., Chiralpak AD-H) .
- Data Reproducibility : Report solvent, temperature, and equivalents of reagents explicitly to mitigate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
